4-bromo-N-(4-fluorophenyl)benzamide

Organic Synthesis Amide Bond Formation Benzamide Scaffold

Researchers requiring a regioisomerically pure, para-halogenated benzamide scaffold often face supply of incorrect isomers or lack of structural validation. 4-Bromo-N-(4-fluorophenyl)benzamide (CAS 346723-41-9) provides: • Unambiguous 4-Br/4-F substitution confirmed by single-crystal XRD (N-C=O dihedral angles: 30.2°/29.2°) • Synthetic handle for Suzuki/Sonogashira/Buchwald-Hartwig diversification at the para position • 91.5% reported coupling yield enabling rapid analog generation • 97% purity with in-stock availability for immediate procurement.

Molecular Formula C13H9BrFNO
Molecular Weight 294.12g/mol
CAS No. 346723-41-9
Cat. No. B448557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-fluorophenyl)benzamide
CAS346723-41-9
Molecular FormulaC13H9BrFNO
Molecular Weight294.12g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Br
InChIInChI=1S/C13H9BrFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
InChIKeyDBCKBDOQSKIIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-fluorophenyl)benzamide: Identity and Procurement Specs


4-Bromo-N-(4-fluorophenyl)benzamide (CAS 346723-41-9) is a halogenated benzamide derivative with molecular formula C₁₃H₉BrFNO and molecular weight 294.12 g/mol . The compound features a 4-bromobenzoyl moiety linked via an amide bond to a 4-fluoroaniline fragment, with both halogen substituents occupying para positions on their respective aromatic rings [1]. Commercially available at 97% purity from established chemical suppliers , this compound serves as a research intermediate and potential pharmacophore scaffold. Its computed physicochemical parameters include a topological polar surface area (TPSA) of 29.1 Ų and a calculated LogP of approximately 3.91, reflecting moderate lipophilicity suitable for membrane permeability in biological screening contexts [1].

Workflow Synthetic intermediate & scaffold
Key feature Para-bromo cross-coupling handle
Structural context Single-crystal XRD data reported

4-Bromo-N-(4-fluorophenyl)benzamide: Positional Isomer Risks


In benzamide-based research, substitution patterns and halogen positioning critically influence molecular recognition events including hydrogen bonding geometry, π-stacking interactions, and halogen bond formation [1]. The 4-bromo substitution in 4-bromo-N-(4-fluorophenyl)benzamide confers a distinct molecular topology compared to its 3-bromo positional isomer (CAS 206062-10-4) [2]. X-ray crystallographic analysis confirms that the N–C=O plane forms specific dihedral angles with the phenyl rings, and the para-bromo substituent participates in intermolecular CH⋯Br contacts that govern crystal packing and, by extension, solid-state properties relevant to formulation and crystallography studies [3]. Furthermore, the presence of a bromine atom at the 4-position provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that would be geometrically inaccessible or electronically distinct in meta-substituted or non-halogenated analogs . These structural and electronic features preclude the assumption of functional equivalence among structurally related benzamides, mandating compound-specific validation for each research application.

4-Bromo regioisomer
3-Bromo positional isomer
Defined crystal packing via N–H⋯O chains
Crystallographic data not publicly available
Para-substitution enables cross-coupling reactivity
Meta-position alters coupling geometry and electronic landscape
Higher computed lipophilicity (~3.9)
Lower computed logP (3.4) may shift permeability screening context

4-Bromo-N-(4-fluorophenyl)benzamide: Comparative Evidence


Synthetic Yield Benchmark

A patent-described synthetic route for 4-bromo-N-(4-fluorophenyl)benzamide (Compound 10) utilizes 4-bromobenzoic acid and 4-fluoroaniline with EDCI/HOBt coupling in dichloromethane, achieving an isolated yield of 91.5% after column chromatography . This establishes a reproducible benchmark for procurement decisions where high synthetic efficiency is required. While this represents a single-point synthetic data reference rather than a head-to-head comparator study, the 91.5% yield provides a quantitative baseline against which alternative synthetic approaches or analog syntheses may be evaluated.

Synthetic Yield
Reported
91.5%
Supports synthesis scalability screening
Patent route; single-point reference, batch verification advised
Organic Synthesis Amide Bond Formation Benzamide Scaffold

Single-Crystal X-Ray Structure

Single-crystal X-ray diffraction analysis of 4-bromo-N-(4-fluorophenyl)benzamide reveals that the N–C=O plane forms dihedral angles of 30.2(2)° and 29.2(2)° with the phenyl and 4-bromophenyl rings, respectively [1]. The molecule exhibits near-planarity with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [2]. In the crystalline state, molecules are linked by N–H⋯O hydrogen bonds into extended chains along the [100] direction, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4) [2]. No comparable crystallographic data for the 3-bromo positional isomer is available in the public domain for direct head-to-head comparison; however, related studies on halogen-substituted N-benzoyl-N-phenylbenzamides demonstrate that 3D isostructurality varies systematically with halogen substitution pattern and position [3], indicating that the para-bromo substitution produces a unique solid-state architecture not generalizable to other regioisomers.

Crystal Structure
Reported
N–C=O plane dihedral angles 30.2°, 29.2°; N–H⋯O chains along [100]
Enables structural verification in docking
3-bromo isomer crystallographic data unavailable
X-ray Crystallography Solid-State Chemistry Crystal Engineering

Lipophilicity: 4-Bromo vs. 3-Bromo Regioisomers

Computed XLogP3 values indicate that 4-bromo-N-(4-fluorophenyl)benzamide exhibits a calculated lipophilicity of approximately 3.91, whereas its 3-bromo positional isomer (CAS 206062-10-4) displays a lower XLogP3 value of 3.4 [1][2]. The difference of approximately 0.5 log units represents a greater than three-fold difference in predicted octanol-water partition coefficient, a parameter that correlates with membrane permeability, plasma protein binding, and metabolic stability in drug discovery contexts. This difference arises from the distinct electronic and steric environments of para versus meta bromine substitution, which affect molecular dipole moment and solvation energetics.

Lipophilicity
Computed context
Target LogP ~3.9 vs Comparator 3.4
May influence permeability screening context
XLogP3; experimental validation needed
Physicochemical Properties Lipophilicity ADME Prediction

4-Bromo-N-(4-fluorophenyl)benzamide: Research Applications


Medicinal Chemistry: Benzamide Scaffold SAR

4-Bromo-N-(4-fluorophenyl)benzamide serves as a core scaffold for developing bioactive benzamide derivatives, particularly in programs targeting enzymes or receptors where halogen bonding and hydrophobic interactions are critical for potency. The 4-bromo substituent provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the 4-fluorophenyl moiety contributes to metabolic stability . The documented high-yield synthesis (91.5%) via EDCI/HOBt coupling supports rapid analog generation. The computed LogP of ~3.9 [1] places this scaffold in a lipophilicity range suitable for lead-like compound optimization. Researchers should select this specific regioisomer (4-bromo) rather than the 3-bromo analog when the target binding site accommodates para-substituted aromatic rings or when downstream cross-coupling at the para position is synthetically required.

Crystallography: Molecular Geometry for Structural Studies

For X-ray crystallography studies requiring well-characterized small-molecule structures, 4-bromo-N-(4-fluorophenyl)benzamide offers fully solved single-crystal diffraction data including precise dihedral angles (N–C=O plane to phenyl rings: 30.2° and 29.2°) and hydrogen bonding network parameters (N–H⋯O chains along [100] direction) [2][3]. This structural information enables: (a) use as an internal standard or co-crystallization partner, (b) validation of computational conformational predictions, and (c) investigation of halogen bonding interactions involving the para-bromo substituent. The absence of comparable public-domain crystallographic data for the 3-bromo isomer makes the 4-bromo compound the structurally validated choice when three-dimensional molecular geometry must be known with certainty.

Synthetic Methodology: Amide Bond Formation Benchmark

The established synthesis of 4-bromo-N-(4-fluorophenyl)benzamide, achieving 91.5% isolated yield under standard carbodiimide coupling conditions (EDCI/HOBt/DIPEA in DCM at room temperature) , provides a reliable benchmark substrate for developing and validating new amide bond-forming methodologies. The electron-withdrawing character of both the 4-bromobenzoyl and 4-fluoroaniline moieties creates a moderately deactivated system, making it a representative test case for evaluating coupling efficiency under challenging electronic conditions. The compound's commercial availability at 97-98% purity enables direct use as an analytical standard for method calibration and impurity profiling.

Computational Chemistry: ADME Model Compound

The computed physicochemical parameters of 4-bromo-N-(4-fluorophenyl)benzamide, including LogP (~3.9), TPSA (29.1 Ų), and molecular weight (294.12 g/mol) [1], position this compound as a useful model for validating in silico ADME prediction algorithms. The ~0.5 LogP difference compared to the 3-bromo isomer [4] provides a defined test case for assessing the sensitivity of predictive models to subtle changes in halogen substitution pattern. Researchers developing or benchmarking computational tools for property prediction may utilize this compound as a well-defined data point in training and validation sets.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Regioisomer-specific scaffold with para-bromo coupling site
Cross-coupling feasibility for lead diversification
Crystallography
Characterized crystal structure with N–H⋯O networks
Conformational validation for molecular docking
Synthetic Methodology
High-yield amide coupling benchmark (EDCI/HOBt)
Reproducibility under deactivated amide conditions
Computational Chemistry
Regioisomer-dependent lipophilicity
Sensitivity of in silico models to halogen substitution

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